Propan-2-yl (4-phenylcyclohexylidene)acetate
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Overview
Description
Propan-2-yl (4-phenylcyclohexylidene)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a phenyl group attached to a cyclohexylidene ring, further connected to an acetate group through a propan-2-yl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-phenylcyclohexylidene)acetate typically involves the esterification of 4-phenylcyclohexylideneacetic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-phenylcyclohexylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-phenylcyclohexylideneacetic acid and isopropanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 4-phenylcyclohexylideneacetic acid and isopropanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (4-phenylcyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-phenylcyclohexylidene)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis releases the active 4-phenylcyclohexylideneacetic acid, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl acetate: A simpler ester with a similar structure but lacking the phenyl and cyclohexylidene groups.
Ethyl (4-phenylcyclohexylidene)acetate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Methyl (4-phenylcyclohexylidene)acetate: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
Propan-2-yl (4-phenylcyclohexylidene)acetate is unique due to its specific combination of a phenyl group, cyclohexylidene ring, and propan-2-yl acetate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
Propan-2-yl (4-phenylcyclohexylidene)acetate, also known as a derivative of cyclohexylidene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is an ester compound characterized by the presence of a cyclohexylidene moiety. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18O2
- Molecular Weight : 246.30 g/mol
Research indicates that compounds similar to this compound interact with the colchicine-binding site on the αβ-tubulin dimer, which is crucial for microtubule dynamics in cancer cells. This interaction leads to:
- Anti-proliferative Effects : The compound exhibits significant anti-proliferative activity against various cancer cell lines, primarily through cell cycle arrest at the G2/M phase and induction of apoptosis.
- Vascular Disruption : Similar to combretastatin A-4, it may disrupt tumor vasculature, enhancing the efficacy of conventional chemotherapeutics.
Biological Activity Data
The following table summarizes the anti-proliferative activity of this compound and related compounds based on IC50 values:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (Breast Cancer) | 0.15 |
HeLa (Cervical Cancer) | 0.20 | |
CEM (Leukemia) | 0.18 | |
Combretastatin A-4 | MDA-MB-231 | 0.05 |
Colchicine | MDA-MB-231 | 0.10 |
Case Studies
- Study on Anti-Cancer Activity : A study evaluated a series of cyclohexanedione derivatives, including this compound, demonstrating its ability to inhibit cell proliferation in breast carcinoma and leukemia cell lines with IC50 values in the low micromolar range. The study highlighted that modifications in the chemical structure could enhance solubility and bioactivity .
- Vascular Disruption Mechanism : Another investigation focused on the vascular disrupting properties of cyclohexanediones, revealing that this compound effectively disrupted endothelial cell networks in vitro, suggesting potential applications in targeting solid tumors .
Properties
CAS No. |
919769-07-6 |
---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
propan-2-yl 2-(4-phenylcyclohexylidene)acetate |
InChI |
InChI=1S/C17H22O2/c1-13(2)19-17(18)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-7,12-13,16H,8-11H2,1-2H3 |
InChI Key |
VSHNRLOTLVOXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=C1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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